

Crystal Structure Analysis of Sodium p-Cresolate: A Technical Guide

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Compound of Interest

Compound Name: Sodium p-cresolate

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Abstract

Sodium p-cresolate, the sodium salt of p-cresol, is a compound with applications in various chemical and pharmaceutical domains. A thorough understanding of its solid-state structure is paramount for elucidating its physicochemical properties and predicting its behavior in different formulations. This technical guide addresses the methodology for the crystal structure analysis of **sodium p-cresolate**. While a definitive, publicly available crystal structure for **sodium p-cresolate** has not been identified in prominent crystallographic databases, this document provides a comprehensive, hypothetical framework for its structural determination using single-crystal X-ray diffraction. It outlines detailed experimental protocols, from synthesis and crystallization to data collection and structure refinement, and presents a generalized workflow. This guide is intended to serve as a practical resource for researchers undertaking the structural characterization of **sodium p-cresolate** or similar organic salts.

Introduction to Sodium p-Cresolate

Sodium p-cresolate (sodium 4-methylphenoxide) is an organic salt with the chemical formula C_7H_7NaO . It typically presents as a white crystalline solid and is soluble in water and ethanol. [1] The compound is formed by the reaction of p-cresol with sodium hydroxide.[1] Its applications are diverse, ranging from its use as a surfactant and emulsifier to an intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the context of drug development, understanding the solid-state structure of active pharmaceutical ingredients

(APIs) and their salts is critical for controlling properties such as solubility, stability, and bioavailability.

Hypothetical Crystal Structure Data

As of the date of this publication, specific crystallographic data for **sodium p-cresolate** is not available in the public domain. However, a typical crystal structure determination would yield the following quantitative data, which is presented here as a template for what researchers might expect to obtain.

Table 1: Hypothetical Crystallographic Data for Sodium p-Cresolate

Parameter	Hypothetical Value
Chemical Formula	C ₇ H ₇ NaO
Formula Weight	130.12 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.543(2)
b (Å)	8.215(1)
c (Å)	15.321(3)
α (°)	90
β (°)	109.54(1)
γ (°)	90
Volume (Å ³)	1250.4(4)
Z	8
Calculated Density (g/cm ³)	1.382
Absorption Coeff. (mm ⁻¹)	0.154
F(000)	544
Crystal Size (mm ³)	0.25 x 0.20 x 0.15
Theta range for data collection (°)	2.5 to 28.0
Reflections collected	10500
Independent reflections	2870 [R(int) = 0.035]
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.115
R indices (all data)	R1 = 0.062, wR2 = 0.128

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
Na1 - O1	2.354(2)
C1 - O1	1.305(3)
C1 - C2	1.401(4)
C4 - C7	1.512(4)
O1 - C1 - C2	121.5(2)
C2 - C1 - C6	118.0(3)
Na1 - O1 - C1	135.8(1)

Experimental Protocols

The following sections detail the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of a compound like **sodium p-cresolate**.

Synthesis and Crystallization

- **Synthesis:** **Sodium p-cresolate** can be synthesized by reacting equimolar amounts of p-cresol and sodium hydroxide in a suitable solvent, such as ethanol or water. The reaction mixture is typically stirred at room temperature until the p-cresol is fully deprotonated.
- **Crystallization:** High-quality single crystals suitable for X-ray diffraction are crucial.^{[1][2]} Common crystallization techniques include:
 - **Slow Evaporation:** The reaction mixture is filtered, and the resulting solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
 - **Solvent Diffusion:** A solution of **sodium p-cresolate** in a good solvent is carefully layered with a miscible anti-solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]
- Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument uses a monochromatic X-ray source (e.g., Mo K α , λ = 0.71073 Å) to irradiate the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2] A complete dataset is collected over a range of crystal orientations.[4]

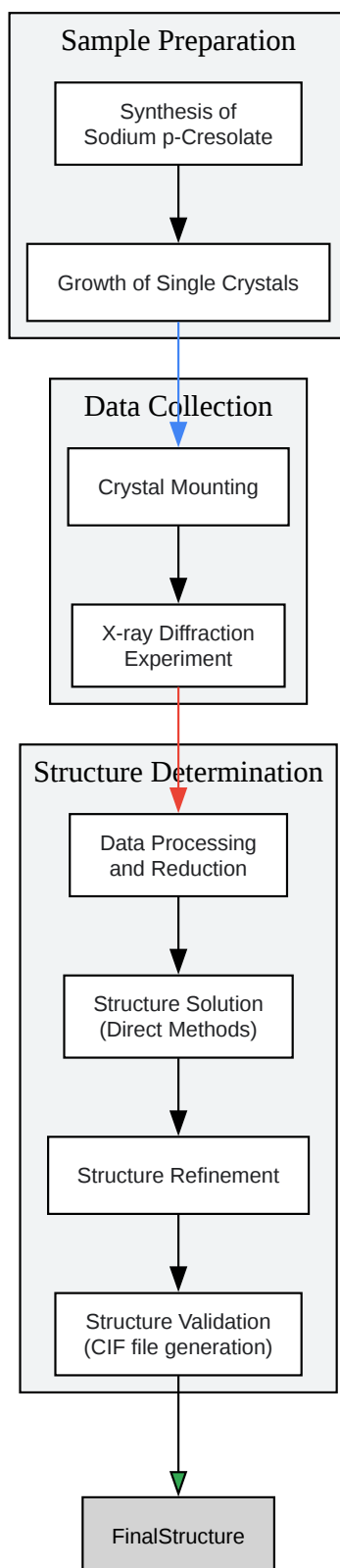
Structure Solution and Refinement

- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.
- Structure Solution: The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured.[3] For small molecules like **sodium p-cresolate**, direct methods are typically used to determine the initial positions of the atoms.[2] This is often accomplished using software such as SHELXS or SIR.[5]
- Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. This is typically performed with software like SHELXL or CRYSTALS.[5] Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Visualizations

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.



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Caption: General workflow for single-crystal X-ray analysis.

Conclusion

While the definitive crystal structure of **sodium p-cresolate** remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The outlined protocols for synthesis, crystallization, data collection, and structure refinement are based on established crystallographic methods and are broadly applicable to the structural analysis of similar small organic molecules. A thorough understanding of the three-dimensional atomic arrangement within **sodium p-cresolate** will be invaluable for controlling its material properties and optimizing its performance in various applications, particularly in the pharmaceutical industry. The provided workflow and data templates serve as a practical resource for researchers aiming to elucidate the solid-state structure of this and other related compounds.

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